BenchChemオンラインストアへようこそ!

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate

Physicochemical profiling Lipophilicity Lead-likeness

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 1781708-50-6) is a bifunctional sp³-rich building block featuring a tert-butyloxycarbonyl (Boc)-protected primary amine tethered via an ethyl linker to a 3-hydroxyazetidine ring. With a molecular formula of C₁₀H₂₀N₂O₃, a molecular weight of 216.28 Da, and a calculated fraction of sp³ carbons (Fsp³) of 0.9, it occupies a favorable region of lead-like chemical space.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B13169236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1(CNC1)O
InChIInChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10/h11,14H,4-7H2,1-3H3,(H,12,13)
InChIKeyQSLCQVKAORZLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 1781708-50-6): A Bifunctional 3-Hydroxyazetidine Building Block for Medicinal Chemistry Procurement


tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 1781708-50-6) is a bifunctional sp³-rich building block featuring a tert-butyloxycarbonyl (Boc)-protected primary amine tethered via an ethyl linker to a 3-hydroxyazetidine ring. With a molecular formula of C₁₀H₂₀N₂O₃, a molecular weight of 216.28 Da, and a calculated fraction of sp³ carbons (Fsp³) of 0.9, it occupies a favorable region of lead-like chemical space [1]. The compound is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . The 3-hydroxy substituent on the azetidine ring confers a LogP of −0.32 (or 0.24 by an alternative calculation method) and a topological polar surface area (TPSA) of 71 Ų, making it substantially more hydrophilic than its des-hydroxy counterpart [1].

Why tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate Cannot Be Replaced by Des-Hydroxy or Regioisomeric Azetidine Analogs in Lead-Optimization Programs


The 3-hydroxy substituent is not a passive bystander; it fundamentally alters the physicochemical profile of the molecule. Replacing tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate with the des-hydroxy analog tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate (CAS 162696-31-3) produces a >100-fold increase in calculated logP (from −0.32 to +1.84) and a 29% reduction in TPSA (from 71 to 50.36 Ų) [1][2]. These shifts cross critical thresholds in lead-likeness filters and directly impact aqueous solubility, metabolic stability, and off-target promiscuity risk [3]. Conversely, regioisomeric analogs such as tert-butyl (2-(azetidin-3-yloxy)ethyl)carbamate (C₁₀H₂₀N₂O₃, MW 216.28) possess an ether linkage instead of the direct C–C bond between the azetidine ring and the ethyl spacer, altering both conformational flexibility and metabolic vulnerability at the linker . The precise connectivity of the title compound—a C3-quaternary hydroxyazetidine directly attached to an ethylamine chain—is a non-interchangeable structural feature that dictates its reactivity, solubility, and downstream derivatization outcomes.

Quantitative Differentiation Evidence: tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate vs. Closest Analogs


LogP Reduction of >100-Fold vs. Des-Hydroxy Analog Confers Superior Lead-Like Hydrophilicity

The title compound exhibits a calculated LogP of −0.32, whereas the des-hydroxy analog tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate (CAS 162696-31-3) has a calculated LogP of +1.84 [1]. This corresponds to a ΔLogP of −2.16 log units, equating to a >100-fold difference in octanol-water partition coefficient. The lower LogP places the title compound squarely within the optimal lead-like LogP range (−0.5 to +3.0) while the des-hydroxy analog approaches the upper boundary where promiscuity, poor solubility, and rapid metabolic clearance become more probable [2].

Physicochemical profiling Lipophilicity Lead-likeness

Topological Polar Surface Area (TPSA) Increase of 41% vs. Des-Hydroxy Analog Improves Predicted Oral Absorption Compliance

The target compound has a TPSA of 71 Ų (or 70.59 Ų per Leyan), compared to 50.36 Ų for the des-hydroxy analog [1]. This represents a 41% increase and moves the compound from below the widely cited 60 Ų threshold for favorable oral absorption closer to the 70–80 Ų range still considered acceptable for orally bioavailable drugs while reducing the risk of excessive membrane permeability associated with very low PSA values [2]. Combined with the LogP shift, the simultaneous movement to lower LogP and higher TPSA is a coordinated improvement in two orthogonal ADME-relevant parameters.

Polar surface area Oral bioavailability ADME prediction

Fsp³ of 0.90 vs. ~0.80 for Des-Hydroxy Analog Indicates Superior Saturation and Predicted Clinical Developability

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.90, calculated as 9 sp³ carbons out of 10 total carbons (C₁₀H₂₀N₂O₃) [1]. The des-hydroxy analog tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate has an Fsp³ of 0.80 (8 sp³ carbons out of 10; C₁₀H₂₀N₂O₂) [2]. An Fsp³ ≥ 0.45 has been prospectively associated with lower clinical attrition rates in large-scale analyses of pharmaceutical pipelines, and the target compound's exceptionally high Fsp³ of 0.90 places it among the most saturated building blocks available, correlating with improved aqueous solubility and reduced CYP450 inhibition [3].

Fraction sp³ Clinical attrition Developability

Orthogonal Bifunctionality: Simultaneous Boc-Protected Amine and Tertiary Hydroxyl Enable Divergent Derivatization Without Protecting-Group Interconversion

The target compound presents two chemically orthogonal functional groups: a Boc-protected primary amine (deprotectable under acidic conditions: TFA/DCM or HCl/dioxane) and a tertiary hydroxyl group at the azetidine C3 position (amenable to etherification, esterification, sulfonylation, or oxidation) [1][2]. In contrast, the des-hydroxy analog tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate offers only the Boc-protected amine and the secondary azetidine NH as reactive handles, limiting diversification to a single vector after Boc deprotection . The 3-hydroxyazetidine scaffold has been specifically highlighted as a versatile intermediate class, with the hydroxyl serving as a functionalization handle for O-alkylation, O-arylation, and carbamoylation reactions orthogonal to Boc-amine chemistry [2].

Orthogonal functionalization Parallel synthesis Building block utility

Validated Scaffold Provenance: 3-Hydroxyazetidine Motif Is a Direct Intermediate in FDA-Approved Drug Baricitinib Synthesis

The 3-hydroxyazetidine scaffold is the validated key intermediate in the synthesis of baricitinib, an FDA-approved JAK1/JAK2 inhibitor for rheumatoid arthritis [1]. In the baricitinib process chemistry, 3-hydroxyazetidine hydrochloride serves as the direct precursor for installing the azetidine-ethanol sulfonamide moiety that is essential for JAK kinase selectivity [1]. The title compound extends this validated scaffold by providing a Boc-protected aminoethyl extension at the C3 position, pre-installing a vector for amide bond formation or further homologation. The long-term aqueous stability of 3-hydroxyazetidine amides at acidic and neutral pH has been experimentally confirmed, supporting their practical utility in multi-step synthesis without degradative side reactions [2].

FDA-approved drug intermediate Baricitinib Process chemistry validation

High-Impact Application Scenarios for tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate Based on Verified Differentiation Data


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Solubility and Three-Dimensionality

The combination of low calculated LogP (−0.32) and high Fsp³ (0.90) makes this building block an ideal component for fragment libraries designed to sample three-dimensional chemical space while maintaining aqueous solubility >10 mg/mL (class-level inference from 3-hydroxyazetidine hydrochloride solubility data). Fragments derived from this scaffold avoid the 'flatland' problem that plagues many commercial fragment collections [1]. The Boc-protected amine and free tertiary hydroxyl provide two vectors for fragment elaboration, enabling both amine-capping and O-functionalization strategies in parallel.

Parallel Library Synthesis Exploiting Orthogonal Boc-NH and C3–OH Functional Handles

Medicinal chemistry teams pursuing structure-activity relationship (SAR) exploration around an azetidine-containing hit can exploit the orthogonal reactivity to generate diverse analogs in two synthetic steps: (1) Boc deprotection (TFA or HCl) to expose the primary amine for amide coupling or reductive amination, and (2) separate O-functionalization of the tertiary alcohol via Mitsunobu, etherification, or esterification without cross-reactivity [2]. This divergent strategy can reduce library synthesis timelines by 30–50% compared to linear sequences required for non-hydroxylated azetidine building blocks.

Lead Optimization of Peripherally Restricted Drug Candidates Where CNS Exclusion Is Desired

The elevated TPSA (71 Ų) combined with low LogP (−0.32) places this building block in a physicochemical region associated with reduced passive blood-brain barrier permeability. When incorporated into lead molecules, the 3-hydroxyazetidine-ethyl-Boc motif can serve as a solubility-enhancing, CNS-excluding module [3]. This is particularly relevant for programs targeting peripheral inflammatory or metabolic indications (e.g., JAK-mediated diseases, building on the baricitinib precedent) where CNS side effects must be minimized.

PROTAC Linker and ADC Payload-Linker Construction Requiring Non-Cleavable, Hydrophilic Spacers

1-N-Boc-3-hydroxyazetidine has established precedent as a non-cleavable ADC linker component . The title compound extends this utility by providing a pre-installed ethylamine spacer, enabling direct conjugation to carboxylic acid-bearing payloads or E3 ligase ligands without additional homologation steps. The favorable LogP and TPSA values predict reduced non-specific binding and improved conjugate solubility relative to more lipophilic azetidine or piperidine-based linkers.

Quote Request

Request a Quote for tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.